molecular formula C15H17N3O4 B5145757 5-[(2-ETHOXYANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-[(2-ETHOXYANILINO)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B5145757
M. Wt: 303.31 g/mol
InChI Key: PGUYSEMIXBPMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Ethoxyanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound that belongs to the class of pyrimidinetriones This compound is characterized by the presence of a pyrimidine ring substituted with an ethoxyanilino group and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-ethoxyanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 2-ethoxyaniline with 1,3-dimethylbarbituric acid. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Ethoxyanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyanilino group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

5-[(2-Ethoxyanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-ethoxyanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methoxyanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(2-Methoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(3,4-Dichloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-[(2-Ethoxyanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and selectivity compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-[(2-ethoxyphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-4-22-12-8-6-5-7-11(12)16-9-10-13(19)17(2)15(21)18(3)14(10)20/h5-9,19H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUYSEMIXBPMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=C(N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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